molecular formula C8H5ClFN B1648513 6-chloro-7-fluoro-1H-indole CAS No. 259860-04-3

6-chloro-7-fluoro-1H-indole

Cat. No. B1648513
Key on ui cas rn: 259860-04-3
M. Wt: 169.58 g/mol
InChI Key: OPEAQMMQYFSXKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06380238B1

Procedure details

Methyl 2-azido-3-(4-chloro-3-fluorophenyl)propenoate Sodium (2.32 g, 100 mmol) was added portionwise to stirred methanol (200 mL) at 0° C. under Ar. The mixture was stirred for 1 h and cooled to −15° C. A solution of 4-chloro-3-fluorobenzaldehyde (4.0 g, 25 mmol), methyl azidoacetate (8.7 g, 75 mmol) in methanol (20 mL) was added. The mixture was stirred for 3 h, warmed to 4° C. and stirred for 16 h and partitioned between water (300 mL) and ether (3×200 mL). The organic extracts were combined and washed with brine (2×), dried (magnesium sulfate) and concentrated in vacuo to give an orange solid. Recrystallisation (methanol) gave the product (5.09 g, 80% yield) as a pale yellow solid: IR νmax (Nujol)/cm−1 2115, 1708, 1616, 1234, 1060, 896, 818 and 616; NMR δH (400 MHz, CDCl3) 3.82 (3H, s) 6.64 (1H, s) 7.35-7.46 (2H, m) 7.74-7.78 (1H, m).
Name
Methyl 2-azido-3-(4-chloro-3-fluorophenyl)propenoate Sodium
Quantity
2.32 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
8.7 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
80%

Identifiers

REACTION_CXSMILES
[Na].[N:2]([C:5](=[CH:10][C:11]1[CH:16]=[CH:15][C:14]([Cl:17])=[C:13]([F:18])[CH:12]=1)C(OC)=O)=[N+]=[N-].ClC1C=CC(C=O)=CC=1F.N(CC(OC)=O)=[N+]=[N-]>CO>[Cl:17][C:14]1[C:13]([F:18])=[C:12]2[C:11]([CH:10]=[CH:5][NH:2]2)=[CH:16][CH:15]=1 |f:0.1,^1:0|

Inputs

Step One
Name
Methyl 2-azido-3-(4-chloro-3-fluorophenyl)propenoate Sodium
Quantity
2.32 g
Type
reactant
Smiles
[Na].N(=[N+]=[N-])C(C(=O)OC)=CC1=CC(=C(C=C1)Cl)F
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
ClC1=C(C=C(C=O)C=C1)F
Name
Quantity
8.7 g
Type
reactant
Smiles
N(=[N+]=[N-])CC(=O)OC
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
warmed to 4° C.
STIRRING
Type
STIRRING
Details
stirred for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
partitioned between water (300 mL) and ether (3×200 mL)
WASH
Type
WASH
Details
washed with brine (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an orange solid
CUSTOM
Type
CUSTOM
Details
Recrystallisation (methanol)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC=C2C=CNC2=C1F
Measurements
Type Value Analysis
AMOUNT: MASS 5.09 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.